molecular formula C14H11N3O3 B8430861 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile

Cat. No.: B8430861
M. Wt: 269.25 g/mol
InChI Key: LWMOTIQKAURFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a piperidyl group and an isoindoline core. It is often used in the development of pharmaceuticals and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity. This interaction often leads to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.

    Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it has a higher affinity for certain molecular targets, making it a valuable tool in research and therapeutic applications .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carbonitrile

InChI

InChI=1S/C14H11N3O3/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19/h1-3,11H,4-5,7H2,(H,16,18,19)

InChI Key

LWMOTIQKAURFAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-cyano-1-oxoisoindolin-2-yl)-4carbamoylbutanoic acid (0.6 g, 2.09 mmol) and 1,1-carbonyldiimidazole (0.44 g, 2.72 mmol) in acetonitrile (20 mL) was heated to reflux for 2 hours. The mixture was cooled to room temperature and filtered to give 2-(2,6-dioxo(3-piperidyl))-1-oxoisoindoline-4-carbonitrile (0.44 g, 83%) as a white solid: mp 312–314° C.; 1H NMR (DMSO-d6) δ 11.04 (s, 1H), 8.16 (d, J=7.0 Hz, 1H), 8.06 (d, J=7.1 Hz, 1H), 7.74 (t, J=7.7 Hz, 1H), 5.20–5.13 (dd, J=5.2 and 13.2 Hz, 1H), 4.69 (d, J=181.1 Hz, 1H), 4.57 (d, J=18.1 Hz, 1H), 2.97–2.85 (m, 1H), 2.64–2.45 (m, 2H), 2.05–1.97 (m, 1H); 13C NMR (DMSO-d6) δ 172.81, 170.69, 166.49, 145.36, 135.37, 132.85, 129.36, 127.91, 116.01, 107.09. 51.77, 46.72, 31.14, 22.22; Anal. Calced. For C14H11N3O3: C, 62.45; H, 4.12; N, 15.61. Found: C, 62.26; H, 4.10; N, 15.51.
Name
2-(4-cyano-1-oxoisoindolin-2-yl)-4carbamoylbutanoic acid
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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